molecular formula C25H20FN4O2+ B12346345 6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B12346345
M. Wt: 427.4 g/mol
InChI Key: XWMYSJQFDNNVGZ-UHFFFAOYSA-O
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Description

6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and is further substituted with dimethylphenyl and fluorophenyl groups

Preparation Methods

The synthesis of 6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Quinazoline Ring Formation: The quinazoline moiety can be synthesized via condensation reactions involving suitable amines and aldehydes.

    Substitution Reactions: Introduction of the dimethylphenyl and fluorophenyl groups can be accomplished through electrophilic aromatic substitution reactions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired triazoloquinazoline structure.

Industrial production methods would require optimization of these steps to ensure high yield and purity, often involving the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Material Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar compounds to 6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one include other triazoloquinazolines with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H20FN4O2+

Molecular Weight

427.4 g/mol

IUPAC Name

6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one

InChI

InChI=1S/C25H19FN4O2/c1-15-10-11-16(2)20(12-15)22(31)14-29-21-9-4-3-8-19(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)13-17/h3-13H,14H2,1-2H3/p+1

InChI Key

XWMYSJQFDNNVGZ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CN2C3=CC=CC=C3C4=[NH+]C(=NN4C2=O)C5=CC(=CC=C5)F

Origin of Product

United States

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